![molecular formula C14H18N2O2 B4876235 N-3-isoxazolyl-1-adamantanecarboxamide](/img/structure/B4876235.png)
N-3-isoxazolyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-isoxazolyl-1-adamantanecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a type of ion channel that is found on the surface of cells in the immune system and nervous system. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has been the subject of many scientific studies due to its potential therapeutic applications in these areas.
Mecanismo De Acción
N-3-isoxazolyl-1-adamantanecarboxamide works by blocking the P2X7 receptor. This receptor is involved in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. By blocking this receptor, N-3-isoxazolyl-1-adamantanecarboxamide reduces the release of these cytokines, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-3-isoxazolyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation and pain, it has been shown to reduce the activation of microglia, which are cells in the central nervous system that are involved in inflammation and pain. N-3-isoxazolyl-1-adamantanecarboxamide has also been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-3-isoxazolyl-1-adamantanecarboxamide is that it is a small molecule, which makes it easy to synthesize and modify. This allows researchers to create analogs of N-3-isoxazolyl-1-adamantanecarboxamide that may have improved therapeutic properties. One limitation of N-3-isoxazolyl-1-adamantanecarboxamide is that it is not very selective for the P2X7 receptor. It has been shown to block other ion channels and receptors, which may limit its therapeutic potential.
Direcciones Futuras
There are many potential future directions for research on N-3-isoxazolyl-1-adamantanecarboxamide. One area of interest is the development of more selective P2X7 receptor antagonists. This would allow researchers to study the specific effects of blocking this receptor without interfering with other ion channels and receptors. Another area of interest is the development of analogs of N-3-isoxazolyl-1-adamantanecarboxamide that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the effects of N-3-isoxazolyl-1-adamantanecarboxamide on other diseases, such as cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-3-isoxazolyl-1-adamantanecarboxamide involves several steps, including the reaction of 1-adamantanecarboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This compound is then reacted with acetic anhydride to form the isoxazole ring. Finally, the amide bond is formed by reacting the isoxazole with an appropriate amine.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-1-adamantanecarboxamide has been shown to have potential therapeutic applications in a variety of areas, including inflammation, pain, and cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N-3-isoxazolyl-1-adamantanecarboxamide has been shown to reduce inflammation in animal models of these diseases. Pain is another area where N-3-isoxazolyl-1-adamantanecarboxamide has shown promise. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Finally, N-3-isoxazolyl-1-adamantanecarboxamide has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-1-2-18-16-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZELKUBFEDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.